molecular formula C4H9ClO B146346 1-Chloro-2-methyl-2-propanol CAS No. 558-42-9

1-Chloro-2-methyl-2-propanol

Cat. No.: B146346
CAS No.: 558-42-9
M. Wt: 108.57 g/mol
InChI Key: JNOZGFXJZQXOSU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Chloro-2-methyl-2-propanol plays a significant role in biochemical reactions, particularly in the synthesis and characterization of new polyfunctional thiols . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s hydroxyl group allows it to participate in hydrogen bonding, which is crucial for its interactions with biomolecules. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical entities .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis. Additionally, this compound may impact the expression of specific genes, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and alterations in cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Over time, this compound may degrade into other chemical entities, which can have different biological activities. Additionally, prolonged exposure to the compound may lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, leading to the formation of new metabolites . The compound’s hydroxyl group allows it to participate in oxidation-reduction reactions, which are essential for its metabolic transformation. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biological effects . The compound’s localization and accumulation within specific tissues can also influence its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s subcellular localization can determine its interactions with specific biomolecules and its overall biological activity .

Chemical Reactions Analysis

1-Chloro-2-methyl-2-propanol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-methyl-2-propanol is utilized in various scientific research applications:

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chlorine atom and a hydroxyl group on a tertiary carbon, which imparts distinct reactivity and applications .

Properties

IUPAC Name

1-chloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOZGFXJZQXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20204381
Record name 1-Chloro-2-methylpropan-2-ol
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Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-methyl-2-propanol
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CAS No.

558-42-9
Record name 1-Chloro-2-methyl-2-propanol
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Record name 1-Chloro-2-methylpropan-2-ol
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Record name 1-Chloro-2-methylpropan-2-ol
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Record name 1-chloro-2-methylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary chemical reactions 1-chloro-2-methyl-2-propanol undergoes on metal surfaces?

A: Research shows that this compound undergoes a series of reactions when adsorbed onto metal surfaces like nickel [] and silver [, ]. These reactions begin with the sequential breaking of the C-Cl and O-H bonds at temperatures around 180K on nickel [] and 200K on silver []. This process leads to the formation of key intermediates: a hydroxyalkyl species (−CH2(CH3)2COH) and an oxametallacycle (−CH2(CH3)2CO−) []. These intermediates can further react through several pathways, including hydrogenation to tert-butyl alcohol, cyclization to isobutene oxide, and dehydration to isobutene, water, H2, and CO [].

Q2: How does the presence of hydrogen affect the reactions of this compound on metal surfaces?

A: Co-adsorption of hydrogen on the metal surface significantly influences the reaction pathway of this compound. Studies have shown that hydrogen enhances the production of tert-butyl alcohol while partially suppressing the decomposition pathway leading to isobutene []. This suggests that hydrogen availability can be manipulated to favor specific reaction outcomes.

Q3: Can you elaborate on the mechanism of isobutene oxide formation from this compound on silver surfaces?

A: Research using synchrotron-based temperature-programmed X-ray photoelectron spectroscopy (TPXPS) and temperature-programmed desorption (TPD) on Ag(110) surfaces revealed that isobutene oxide formation doesn't occur through a simple SN2 reaction releasing it directly into the gas phase []. Instead, the process involves multiple steps. C-Cl bond scission occurs first, resulting in surface-bound intermediates. Isobutene oxide (IBO) then evolves from these intermediates in a process influenced by both C-Cl scission kinetics and IBO desorption kinetics at lower temperatures. At higher temperatures, surface diffusion processes become the limiting factor for IBO production [].

Q4: Beyond its reactions on metal surfaces, how else is this compound utilized in organic synthesis?

A: this compound serves as a valuable precursor in multi-step organic syntheses. Notably, it can be transformed into isobutylene oxide through a reaction with sodium hydroxide using TEBA as a catalyst []. This epoxide is a key intermediate in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound investigated for its potential pharmacological activity [].

Q5: Are there any methods to prepare this compound efficiently?

A: Yes, there are methods focused on the efficient preparation of this compound. One such method utilizes a one-step reaction of 2-methyl-3-chloropropene with water in a pipe filled with cation exchange resins []. This method boasts a straightforward procedure, low production costs, and a reduced environmental footprint by minimizing acidic waste [].

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